2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid
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Overview
Description
2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid is a complex organic compound with a unique structure that includes a morpholine ring, a phenylpropanoyl group, and an acetylated amino acid. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid typically involves multiple steps, starting with the preparation of the morpholine ring and the phenylpropanoyl group. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable acid catalyst.
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the morpholine ring with (2R)-2-phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Acetylation of the Amino Acid: The final step involves the acetylation of the amino acid moiety using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenylpropanoyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[acetyl-[[4-[(2S)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid: A stereoisomer with similar properties but different biological activity.
2-[acetyl-[[4-[(2R)-2-phenylbutanoyl]morpholin-2-yl]methyl]amino]acetic acid: A compound with a butanoyl group instead of a propanoyl group, leading to different chemical and biological properties.
Uniqueness
2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[acetyl-[[4-[(2R)-2-phenylpropanoyl]morpholin-2-yl]methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-13(15-6-4-3-5-7-15)18(24)19-8-9-25-16(10-19)11-20(14(2)21)12-17(22)23/h3-7,13,16H,8-12H2,1-2H3,(H,22,23)/t13-,16?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUOZIUFDKFNH-JBZHPUCOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCOC(C2)CN(CC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N2CCOC(C2)CN(CC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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